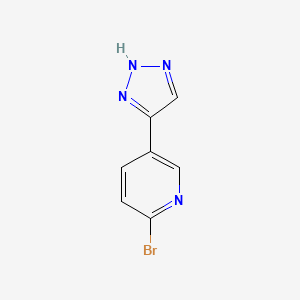
2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine: is a heterocyclic compound that features a bromine atom and a triazole ring attached to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine typically involves a multi-step processThis reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring . The reaction conditions often include the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Coordination Reactions: The nitrogen atoms in the triazole and pyridine rings can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions may involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Cycloaddition Reactions: Reagents include azides and alkynes, with copper(I) catalysts and reducing agents.
Coordination Reactions: Metal salts, such as copper(II) sulfate or palladium(II) acetate, are used in the presence of suitable ligands.
Major Products:
Substitution Reactions: Products include substituted pyridine derivatives.
Cycloaddition Reactions: Products include triazole-containing heterocycles.
Coordination Reactions:
Aplicaciones Científicas De Investigación
Chemistry: 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine is used as a building block in the synthesis of more complex organic molecules. Its ability to form stable metal complexes makes it valuable in coordination chemistry and catalysis .
Biology: The triazole ring in this compound exhibits biological activity, including antimicrobial and antiviral properties. It is used in the design of new pharmaceuticals and bioactive molecules .
Medicine: Research into the medicinal applications of this compound includes its potential use as an antiviral and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dendrimers, due to its ability to form stable and versatile structures .
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming coordination complexes that can act as catalysts in various chemical reactions. Additionally, the compound’s ability to undergo substitution and cycloaddition reactions allows it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparación Con Compuestos Similares
2,6-Bis(1H-1,2,3-triazol-4-YL)pyridine: This compound features two triazole rings attached to a pyridine ring and is used in coordination chemistry and materials science.
2-Bromo-3-(1H-1,2,3-triazol-4-YL)pyridine: Similar to the target compound but with the triazole ring in a different position, affecting its reactivity and applications.
Uniqueness: 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine is unique due to the specific positioning of the bromine atom and the triazole ring, which influences its chemical reactivity and coordination properties. This makes it particularly valuable in the synthesis of complex organic molecules and metal complexes .
Propiedades
Fórmula molecular |
C7H5BrN4 |
|---|---|
Peso molecular |
225.05 g/mol |
Nombre IUPAC |
2-bromo-5-(2H-triazol-4-yl)pyridine |
InChI |
InChI=1S/C7H5BrN4/c8-7-2-1-5(3-9-7)6-4-10-12-11-6/h1-4H,(H,10,11,12) |
Clave InChI |
WMMRNYFCZLWMLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C2=NNN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


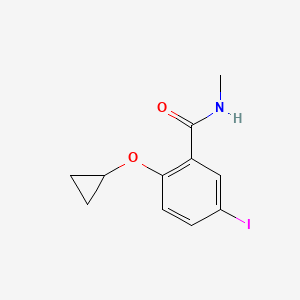
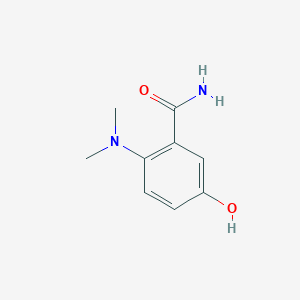
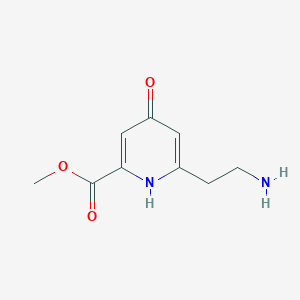

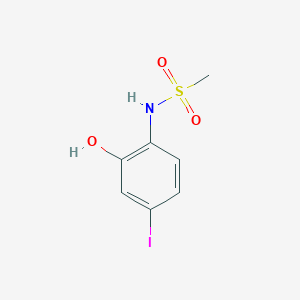
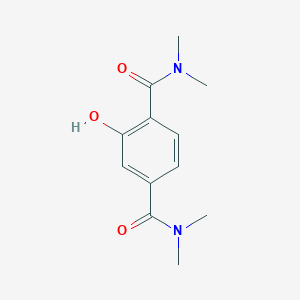
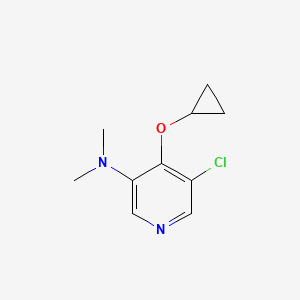
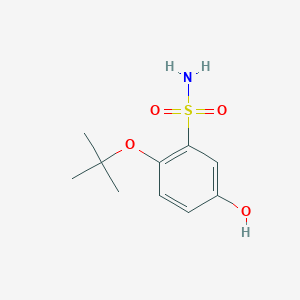
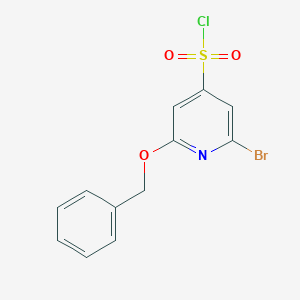
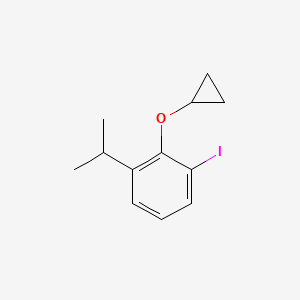
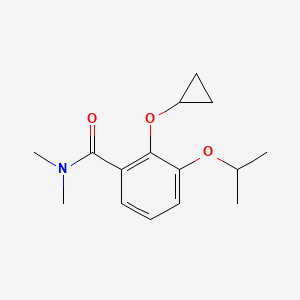
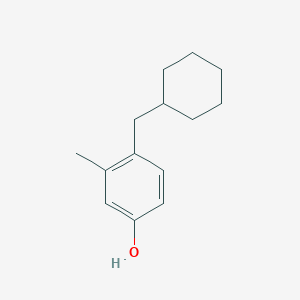
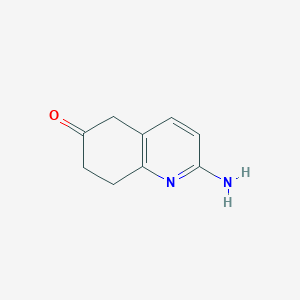
![2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14845751.png)
